[5-(Aminomethyl)-2-thienyl](3-furyl)methanol
Overview
Description
[5-(Aminomethyl)-2-thienyl](3-furyl)methanol is a useful research compound. Its molecular formula is C10H11NO2S and its molecular weight is 209.27 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
5-(Aminomethyl)-2-thienylmethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation and glycolysis, influencing the metabolic pathways within cells . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity and affecting the overall biochemical pathways.
Cellular Effects
The effects of 5-(Aminomethyl)-2-thienylmethanol on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling pathways such as the TCA cycle and oxidative phosphorylation . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth and differentiation.
Molecular Mechanism
At the molecular level, 5-(Aminomethyl)-2-thienylmethanol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, it has been observed to inhibit certain enzymes involved in the oxidative phosphorylation pathway, leading to a decrease in ATP production . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(Aminomethyl)-2-thienylmethanol in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but its effects can vary over time. For instance, prolonged exposure to 5-(Aminomethyl)-2-thienylmethanol can lead to gradual changes in cellular metabolism and function . These changes are often associated with the compound’s degradation and the resulting metabolites.
Dosage Effects in Animal Models
In animal models, the effects of 5-(Aminomethyl)-2-thienylmethanol vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of the compound have been associated with toxic effects, including alterations in liver enzyme activity and metabolic disturbances . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
5-(Aminomethyl)-2-thienylmethanol is involved in several metabolic pathways. It interacts with enzymes such as alcohol oxidase and formaldehyde dehydrogenase, influencing the methanol dissimilation pathway . These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(Aminomethyl)-2-thienylmethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . This distribution is crucial for its biochemical activity and overall impact on cellular function.
Subcellular Localization
The subcellular localization of 5-(Aminomethyl)-2-thienylmethanol is essential for its activity and function. It can be localized to specific compartments such as the mitochondria, where it influences oxidative phosphorylation and other metabolic processes . The targeting signals and post-translational modifications that direct its localization are critical for its biochemical role.
Properties
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]-(furan-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c11-5-8-1-2-9(14-8)10(12)7-3-4-13-6-7/h1-4,6,10,12H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIVFQHLDCZDPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(C2=CC=C(S2)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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